Cas no 106032-53-5 ((1R)-1-(4-hydroxyphenyl)methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol)

106032-53-5 structure
Nome del prodotto:(1R)-1-(4-hydroxyphenyl)methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol
Numero CAS:106032-53-5
MF:C16H17NO3
MW:271.311084508896
MDL:MFCD30188533
CID:171940
PubChem ID:440988
(1R)-1-(4-hydroxyphenyl)methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 6,7-Isoquinolinediol,1,2,3,4-tetrahydro-1-[(4-hydroxyphenyl)methyl]-, (1R)-
- (1R)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol
- (+)-Demethylcoclaurine
- (+)-HIGENAMINE
- (1R)-1-(4-hydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol
- (1S)-1-(4-hydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol
- (R)-Norcoclaurine
- (S)-(-)-higenamine
- (S)-norcoclaurine
- AC1L9ACA
- C06347
- CHEBI:27751
- CHEMBL501778
- norcoclaurine
- SureCN5898913
- (1R)-1-(4-hydroxyphenyl)methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol
- SCHEMBL5898913
- UNII-6016M93W29
- 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-[(4-hydroxyphenyl)methyl]-, (1R)-
- Q27103301
- 6016M93W29
- EN300-22053210
- DTXSID90331552
- 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-((4-hydroxyphenyl)methyl)-, (1R)-
- (R)-(+)-Higenamine
- 106032-53-5
- Higenamine, (+)-
- 6,7-Dihydroxy-(1R)-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline
- 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-((4-hydroxyphenyl)methyl)-, (R)-
- BDBM50242856
-
- MDL: MFCD30188533
- Inchi: InChI=1S/C16H17NO3/c18-12-3-1-10(2-4-12)7-14-13-9-16(20)15(19)8-11(13)5-6-17-14/h1-4,8-9,14,17-20H,5-7H2/t14-/m1/s1
- Chiave InChI: WZRCQWQRFZITDX-CQSZACIVSA-N
- Sorrisi: OC1C=CC(C[C@H]2NCCC3=CC(=C(C=C23)O)O)=CC=1
Proprietà calcolate
- Massa esatta: 271.12091
- Massa monoisotopica: 271.121
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 20
- Conta legami ruotabili: 2
- Complessità: 317
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.2
- Superficie polare topologica: 72.7Ų
Proprietà sperimentali
- Densità: 1.317
- Punto di ebollizione: 522.4°Cat760mmHg
- Punto di infiammabilità: 209.6°C
- Indice di rifrazione: 1.666
- PSA: 72.72
- LogP: 2.56170
(1R)-1-(4-hydroxyphenyl)methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-22053210-0.05g |
(1R)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol |
106032-53-5 | 0.05g |
$2755.0 | 2023-09-16 |
(1R)-1-(4-hydroxyphenyl)methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol Letteratura correlata
-
1. Crystal structure of higenamine [1,2,3,4-tetrahydro-1-(4-hydroxybenzyl)isoquinoline-6,7-diol] hydrobromideNorio Masaki,Hisao Iizuka,Masami Yokota,Akio Ochiai J. Chem. Soc. Perkin Trans. 1 1977 717
-
Sheng-Ge Li,Xu Hu,Qin Zhang,Yan-Hui Zan,Kai-Bo Wang,Chun-Yu Jiang,Jing-Jing Xue,Yong-Xiang Liu,Bin Lin,Yong-Kui Jing,Da-Hong Li,Hui-Ming Hua Org. Biomol. Chem. 2022 20 8528
-
Tomá? Pluskal,Jing-Ke Weng Chem. Soc. Rev. 2018 47 1592
-
Qi Yun,Qingwang Liu,Cunyong He,Xiaohua Ma,Xiaoli Gao,Amer Talbi,Jianping Zhou Anal. Methods 2014 6 4845
-
Weiwei Xu,Ming Cheng,Siyun Zhang,Qifa Wu,Zhuo Liu,Manivannan Kalavathi Dhinakaran,Feng Liang,Elena G. Kovaleva,Haibing Li Chem. Commun. 2021 57 7480
106032-53-5 ((1R)-1-(4-hydroxyphenyl)methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol) Prodotti correlati
- 13074-31-2(1-(3,4-dimethoxyphenyl)methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline)
- 2688-77-9((S)-Laudanosine)
- 50896-90-7((R)-1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline)
- 6873-13-8(Phellodendrine)
- 54417-53-7((R)-1,2,3,4-tetrahydro-6,7-dimethoxy-1-veratrylisoquinoline hydrochloride)
- 1699-51-0(DL-Laudanosine)
- 902291-65-0(2-6-methoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(2-methylphenyl)acetamide)
- 2413870-74-1((4-Propan-2-yl-1,2-oxazol-3-yl)methanol)
- 369403-30-5([(Tert-butoxycarbonyl)amino](3,5-dichlorophenyl)acetic acid)
- 169750-37-2(Pyridine, 4-(1,1-dimethylethoxy)-3,6-difluoro-2-methyl-)
Fornitori consigliati
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
